molecular formula C12H15NO5S B3425714 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 454473-66-6

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid

Cat. No.: B3425714
CAS No.: 454473-66-6
M. Wt: 285.32 g/mol
InChI Key: UAFPTDLCLKLJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid (CAS 16257-64-0) is a sulfonamide derivative synthesized from 4-hydroxyproline and 4-methylbenzenesulfonyl chloride. Its molecular formula is C₁₂H₁₅NO₅S, with a molecular weight of 285.32 g/mol . The compound features a pyrrolidine ring substituted with a hydroxyl group at position 4, a carboxylic acid at position 2, and a (4-methylphenyl)sulfonyl (Tos) group at position 1 . It is commercially available as a research chemical with 95% purity, indicating its utility in pharmaceutical or organic synthesis .

Properties

IUPAC Name

4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFPTDLCLKLJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942395
Record name 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

454473-66-6, 20275-18-7
Record name 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC165891
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable pyrrolidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: 4-methylbenzenesulfonyl chloride and a pyrrolidine derivative.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is primarily utilized in the development of pharmaceuticals due to its structural similarity to proline, an amino acid crucial for protein synthesis.

Case Study: Antiviral Activity

Research has indicated that derivatives of tosylproline exhibit antiviral properties. A study demonstrated that certain modifications to the tosyl group enhance the compound's efficacy against viral infections, particularly in inhibiting viral replication pathways. The structural characteristics of the compound allow it to interact effectively with viral enzymes, making it a candidate for antiviral drug development .

Case Study: Anticancer Properties

Another area of investigation involves the compound's potential as an anticancer agent. In vitro studies have shown that tosylproline can induce apoptosis in cancer cells by modulating specific signaling pathways. The compound's ability to inhibit cell proliferation and promote programmed cell death was highlighted in a series of experiments focusing on various cancer cell lines .

Organic Synthesis

Tosylproline serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules.

Synthesis of β-Amino Acids

One notable application is in the synthesis of β-amino acids. Tosylproline can be used as a chiral auxiliary, facilitating the asymmetric synthesis of β-amino acids, which are valuable in pharmaceutical applications due to their biological activity .

Case Study: Chiral Catalysis

In synthetic organic chemistry, tosylproline has been employed as a catalyst for asymmetric reactions. For instance, its use in Michael additions has been documented, where it promotes the formation of chiral centers with high enantioselectivity. This application showcases its utility in producing pharmaceuticals with specific stereochemical configurations .

Biochemical Research

The compound is also significant in biochemical research, particularly in studying enzyme mechanisms and protein interactions.

Enzyme Inhibition Studies

Tosylproline has been utilized to investigate enzyme inhibition mechanisms. Its sulfonamide group allows it to serve as a potent inhibitor for various enzymes, providing insights into enzyme kinetics and substrate interactions .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryAntiviral and anticancer properties
Organic SynthesisBuilding block for β-amino acids and chiral catalysts
Biochemical ResearchEnzyme inhibition studies

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in the target compound reduces sulfonamide reactivity compared to nitro- or fluoro-substituted analogs, which may improve metabolic stability in drug design .
  • Crystallographic Differences : The 4-nitrophenyl analog forms an orthorhombic crystal lattice (space group P2₁2₁2₁) due to strong intermolecular interactions from the nitro group, whereas the methyl-substituted compound’s crystal structure remains unreported .

Biological Activity

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, with the CAS number 16257-64-0, is a compound of interest in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

PropertyValue
Molecular FormulaC₁₂H₁₅NO₅S
Molecular Weight285.32 g/mol
Melting Point157.00°C - 159.00°C
Density1.481 g/cm³
Boiling Point522.5°C at 760 mmHg
Flash Point269.8°C

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidinecarboxylic acids exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For instance, a study reported that certain derivatives exhibited half-maximal inhibitory concentration (IC50) values below 1 mM against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines, including breast and colon cancer cells. One study found that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Experimental models demonstrated that it significantly decreased paw edema in rats induced by carrageenan, indicating potential use as an anti-inflammatory agent .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various carboxylic acid derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, with this compound ranking among the top performers against Gram-positive bacteria .
  • Cancer Cell Line Studies : A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different cell types, underscoring its potential as a chemotherapeutic agent .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its role in modulating immune responses .

Q & A

Q. What are the key steps and reaction conditions for synthesizing 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid?

  • Methodological Answer : The synthesis involves a sulfonylation reaction between 4-hydroxyproline and 4-methylbenzenesulfonyl chloride under basic conditions.

Base Activation : Dissolve 4-hydroxyproline in water with sodium carbonate (Na₂CO₃) to deprotonate the amine .

Sulfonylation : Add 4-methylbenzenesulfonyl chloride in portions at -5°C to prevent side reactions. Stir at room temperature for 4 hours to ensure complete reaction .

Acidification : Adjust pH to ~2 using 20% HCl to precipitate the product. Filter and dry the white solid .
Key Variables : Temperature control during sulfonylation and precise pH adjustment for optimal yield.

Q. How is the sulfonamide group confirmed via spectroscopic characterization?

  • Methodological Answer :
  • ¹H NMR : Absence of a downfield proton signal (δ ~8-10 ppm) from the pyrrolidine NH group confirms sulfonamide formation .
  • FTIR : A strong S–N stretching vibration at 857–860 cm⁻¹ validates the sulfonamide bond .
  • X-ray Diffraction : Single-crystal analysis reveals bond lengths (e.g., S–N: ~1.63 Å) and spatial arrangement consistent with sulfonamide geometry .

Q. What analytical techniques are critical for structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Determines crystal system (orthorhombic, space group P2₁2₁2₁) and bond parameters (e.g., C–O: 1.23 Å, C–N: 1.47 Å) .
  • NMR/FTIR/UV-Vis : Complementary techniques confirm functional groups and electronic transitions.
    Example Data Table :
TechniqueKey ObservationsReference
¹H NMRδ 3.8–4.2 ppm (pyrrolidine CH₂)
FTIR1695 cm⁻¹ (C=O stretch)
X-rayOrthorhombic system, Z = 4

Advanced Research Questions

Q. How do non-covalent interactions influence the supramolecular architecture of this compound?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H∙∙∙O hydrogen bonds, C–H∙∙∙π contacts) contributing to crystal packing .
  • Interaction Energy Calculations : B3LYP/6-311G(+) (d,p) computations reveal stabilization energies from van der Waals and electrostatic forces .
    Key Insight : Hydrogen bonding networks dominate, with 20–25% contribution to total interaction energy .

Q. What computational strategies predict the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking : Targets enzymes like dihydropteroate synthase (binding affinity: -8.2 kcal/mol) and SARS-CoV-2 spike protein .
  • ADMET Prediction : SwissADME or similar tools assess bioavailability (Lipinski’s Rule compliance: MW < 500, logP < 5) and toxicity (AMES test: negative) .
    Data Table :
ParameterPredictionReference
LogP1.8–2.2
Topological PSA90–100 Ų
CYP2D6 InhibitionLow likelihood

Q. How can reaction conditions be optimized for regioselective sulfonylation?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .
  • Temperature Gradients : Lower temperatures (-5°C to 0°C) minimize side reactions (e.g., hydrolysis) .
  • pH Control : Maintain pH >10 during sulfonylation to ensure amine deprotonation .

Q. What role does the methylphenyl substituent play in modulating electronic properties?

  • Methodological Answer :
  • DFT Calculations : Compare electron-withdrawing (e.g., nitro) vs. electron-donating (methyl) groups on sulfonamide reactivity. Methyl groups increase electron density at the pyrrolidine ring, altering nucleophilicity .
  • Spectroscopic Correlation : Methyl C–H stretches in FTIR (2850–2950 cm⁻¹) and ¹H NMR (δ 2.4 ppm, singlet) confirm substituent presence .

Methodological Notes

  • Contradictions : While –5 focus on nitro-substituted analogs, methylphenyl derivatives require adjusted synthetic protocols (e.g., milder conditions due to reduced electron withdrawal) .
  • Excluded Sources : BenchChem () and commercial platforms omitted per reliability guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
Reactant of Route 2
4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.